molecular formula C11H13F3N2O3 B6336670 2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1951441-22-7

2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B6336670
CAS No.: 1951441-22-7
M. Wt: 278.23 g/mol
InChI Key: JXQYHZVJFFQVIQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The presence of the trifluoromethoxy group enhances the compound’s biological activity and stability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-chloro-N-(2-hydroxyethyl)acetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the production of advanced materials with enhanced properties, such as increased stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethylamino)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the trifluoromethoxy group, resulting in different biological activities and stability.

    2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of the trifluoromethoxy group, leading to variations in chemical reactivity and applications.

Uniqueness

The presence of the trifluoromethoxy group in 2-(2-Hydroxyethylamino)-N-(4-(trifluor

Properties

IUPAC Name

2-(2-hydroxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c12-11(13,14)19-9-3-1-8(2-4-9)16-10(18)7-15-5-6-17/h1-4,15,17H,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQYHZVJFFQVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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